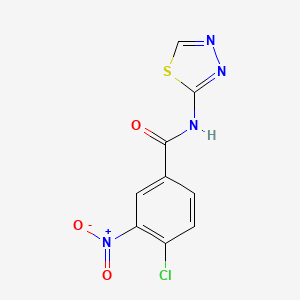

4-chloro-3-nitro-N-(1,3,4-thiadiazol-2-yl)benzamide

Beschreibung

4-Chlor-3-nitro-N-(1,3,4-Thiadiazol-2-yl)benzamid ist eine Verbindung, die zur Klasse der 1,3,4-Thiadiazol-Derivate gehört. Diese Verbindungen sind für ihre vielfältigen biologischen Aktivitäten bekannt und wurden ausgiebig auf ihre potenziellen Anwendungen in der medizinischen Chemie untersucht. Das Vorhandensein des Thiadiazolrings sowie die Chlor- und Nitrosubstituenten verleihen dieser Verbindung einzigartige chemische und biologische Eigenschaften.

Eigenschaften

Molekularformel |

C9H5ClN4O3S |

|---|---|

Molekulargewicht |

284.68 g/mol |

IUPAC-Name |

4-chloro-3-nitro-N-(1,3,4-thiadiazol-2-yl)benzamide |

InChI |

InChI=1S/C9H5ClN4O3S/c10-6-2-1-5(3-7(6)14(16)17)8(15)12-9-13-11-4-18-9/h1-4H,(H,12,13,15) |

InChI-Schlüssel |

PCBKKMATWAZRBJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1C(=O)NC2=NN=CS2)[N+](=O)[O-])Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-Chlor-3-nitro-N-(1,3,4-Thiadiazol-2-yl)benzamid beinhaltet typischerweise die Reaktion von 4-Chlor-3-nitrobenzoesäure mit Thiosemicarbazid unter sauren Bedingungen, um das entsprechende 1,3,4-Thiadiazol-Derivat zu bilden. Die Reaktion wird üblicherweise in Gegenwart eines Dehydratisierungsmittels wie Phosphorylchlorid (POCl3) oder Polyphosphorsäure (PPA) durchgeführt, um die Cyclisierung zu erleichtern.

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für diese Verbindung können ähnliche Synthesewege, aber in größerem Maßstab beinhalten. Der Einsatz von kontinuierlichen Durchflussreaktoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit des Endprodukts verbessern. Darüber hinaus kann die Implementierung von Prinzipien der grünen Chemie, wie der Einsatz umweltfreundlicher Lösungsmittel und Katalysatoren, den Prozess nachhaltiger gestalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-Chlor-3-nitro-N-(1,3,4-Thiadiazol-2-yl)benzamid kann verschiedene chemische Reaktionen eingehen, darunter:

Reduktion: Die Nitrogruppe kann mit Hilfe von Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators (z. B. Palladium auf Kohle) oder chemischen Reduktionsmitteln wie Zinn(II)-chlorid zu einer Aminogruppe reduziert werden.

Substitution: Die Chlorgruppe kann unter geeigneten Bedingungen durch Nukleophile wie Amine, Thiole oder Alkoxide substituiert werden.

Oxidation: Der Thiadiazolring kann Oxidationsreaktionen eingehen, die zur Bildung von Sulfoxiden oder Sulfonen führen.

Häufige Reagenzien und Bedingungen

Reduktion: Wasserstoffgas, Palladium auf Kohle, Zinn(II)-chlorid.

Substitution: Amine, Thiole, Alkoxide, Base (z. B. Natriumhydroxid).

Oxidation: Oxidationsmittel wie Wasserstoffperoxid oder m-Chlorperbenzoesäure.

Hauptprodukte, die gebildet werden

Reduktion: 4-Chlor-3-amino-N-(1,3,4-Thiadiazol-2-yl)benzamid.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.

Oxidation: Sulfoxide oder Sulfone des Thiadiazolrings.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 4-Chlor-3-nitro-N-(1,3,4-Thiadiazol-2-yl)benzamid beinhaltet seine Wechselwirkung mit biologischen Zielmolekülen, was zu verschiedenen Effekten führt:

Antimikrobielle Aktivität: Die Verbindung stört die Zellmembran und hemmt essentielle Enzyme, was zum Zelltod führt.

Antikrebsaktivität: Sie greift in die DNA-Replikations- und Reparaturmechanismen ein und induziert Apoptose in Krebszellen.

Molekulare Ziele: Enzyme wie DNA-Gyrase und Topoisomerase sowie Zellmembrankomponenten.

Wirkmechanismus

The mechanism of action of 4-chloro-3-nitro-N-(1,3,4-thiadiazol-2-yl)benzamide involves its interaction with biological targets, leading to various effects:

Antimicrobial Activity: The compound disrupts the cell membrane and inhibits essential enzymes, leading to cell death.

Anticancer Activity: It interferes with DNA replication and repair mechanisms, inducing apoptosis in cancer cells.

Molecular Targets: Enzymes such as DNA gyrase and topoisomerase, as well as cell membrane components.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

1,3,4-Thiadiazol-Derivate: Dazu gehören Verbindungen mit verschiedenen Substituenten am Thiadiazolring, wie z. B. 2-Amino-1,3,4-thiadiazol und 2-Mercapto-1,3,4-thiadiazol.

Benzamid-Derivate: Verbindungen wie 4-Chlor-3-nitrobenzamid und 4-Chlor-3-aminobenzamid.

Einzigartigkeit

4-Chlor-3-nitro-N-(1,3,4-Thiadiazol-2-yl)benzamid ist einzigartig aufgrund der Kombination des Thiadiazolrings mit den Chlor- und Nitrosubstituenten, die ihm besondere chemische und biologische Eigenschaften verleihen. Diese Kombination verstärkt sein Potenzial als antimikrobielles und Antikrebsmittel im Vergleich zu anderen ähnlichen Verbindungen.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.